2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C11H12ClN3OS2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12ClN3OS2/c1-5(2)8-7(14-10(12)18-8)9(16)15-11-13-6(3)4-17-11/h4-5H,1-3H3,(H,13,15,16) |
InChI Key |
AAIOGVJSNUSWND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)Cl)C(C)C |
Origin of Product |
United States |
Biological Activity
2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of 572.2 g/mol. Its IUPAC name reflects its complex structure, which includes multiple thiazole rings and substituents that are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound . In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
- Caco-2 Cells : The compound showed a notable decrease in viability (39.8%) compared to untreated controls (p < 0.001) when tested against Caco-2 colorectal adenocarcinoma cells. This suggests a selective response of Caco-2 cells to thiazole-based compounds .
- A549 Cells : In contrast, the compound exhibited limited activity against A549 human pulmonary adenocarcinoma cells, indicating a potential specificity in its anticancer effects .
The addition of a 4-methyl group on the 1,3-thiazole ring was found to enhance anticancer activity significantly (p = 0.004), indicating that structural modifications can lead to improved efficacy .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, which is attributed to the presence of thiazole moieties that disrupt microbial cell wall synthesis and function. Specific studies report that modifications in the thiazole structure can lead to enhanced antibacterial potency .
Structure-Activity Relationships (SAR)
The biological activity of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is closely linked to its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| 4-Methyl Group | Enhances anticancer activity against Caco-2 cells |
| Chloro Substituent | Contributes to antimicrobial properties |
| Thiazole Rings | Essential for cytotoxic activity |
Research indicates that specific substitutions on the thiazole ring can significantly affect both anticancer and antimicrobial activities .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Evren et al. (2019) : This study developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against A549 and NIH/3T3 mouse embryoblast cell lines, demonstrating strong selectivity and significant cytotoxicity .
- MDPI Research (2023) : Investigated various thiazole derivatives and their anticancer activities, highlighting the importance of structural modifications for enhancing efficacy against specific cancer types .
Scientific Research Applications
Overview
2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide is a thiazole derivative with significant potential in medicinal chemistry and biological research. This compound is recognized for its diverse biological activities, which include antimicrobial and anticancer properties. This article explores the scientific applications of this compound, supported by case studies and comprehensive data.
Medicinal Chemistry
The compound serves as a pivotal building block in the development of new therapeutic agents. Its structural features allow for modifications that can enhance efficacy against various diseases.
Key Areas of Research :
- Antimicrobial Agents : The compound has demonstrated activity against both bacterial and fungal pathogens. Studies have shown efficacy against resistant strains of Staphylococcus aureus and Candida species.
Anticancer Research
Preliminary studies indicate that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.
- Receptor Interaction : It shows potential in modulating receptor activity, affecting signaling pathways that contribute to tumor progression.
Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against various pathogens. Results indicated significant inhibition of growth in resistant bacterial strains, suggesting its potential for development as a new class of antibiotics.
Cytotoxicity Against Cancer Cells
In vitro studies reported in Cancer Research highlighted the compound's ability to induce apoptosis in specific cancer cell lines. Structure-activity relationship (SAR) analyses confirmed that modifications to the thiazole moiety could enhance its cytotoxic properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 of the thiazole ring undergoes nucleophilic displacement under mild conditions. This reactivity is critical for derivatization:
Mechanistic Insight : The electron-withdrawing carboxamide group enhances electrophilicity at C-2, facilitating SNAr (nucleophilic aromatic substitution) pathways .
Carboxamide Functionalization
The carboxamide group participates in hydrolysis and condensation reactions:
Hydrolysis
-
Acidic conditions (6M HCl, reflux, 8 h): Cleavage to 4-carboxylic acid derivative (yield: 85%).
-
Basic conditions (NaOH, EtOH/H2O, 50°C, 6 h): Salt formation (sodium carboxylate, yield: 92%).
Condensation
| Reagent | Product | Application | Source |
|---|---|---|---|
| Hydrazine hydrate | Thiazole-4-carbohydrazide | Precursor for heterocyclic scaffolds | |
| PCl5/SOCl2 | Thiazole-4-carbonyl chloride | Intermediate for acylations |
Cyclization and Ring-Opening Reactions
The thiazole core engages in cycloadditions and annulations:
-
With acetylenedicarboxylate (DMAD, 120°C, 12 h): Forms pyrido[2,1-b]thiazole derivatives via [2+4] cycloaddition (yield: 68%) .
-
Microwave-assisted cyclization (CuI, DMF, 150°C): Generates thiazolo[5,4-d]thiazole hybrids (yield: 74%) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Electrophilic Aromatic Substitution
The electron-rich thiazole rings undergo halogenation and nitration:
| Reaction | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromination | Br2, CHCl3, 0°C | C-5 of thiazole | 5-Bromo-thiazole-4-carboxamide | 60% | |
| Nitration | HNO3/H2SO4, 50°C | C-5 of thiazole | 5-Nitro-thiazole-4-carboxamide | 55% |
Regioselectivity : Substitution occurs preferentially at C-5 due to steric hindrance from the isopropyl group at C-4.
Reductive Transformations
Catalytic hydrogenation selectively reduces functional groups:
-
Nitro to amine (H2, Pd/C, EtOH): 5-Amino-thiazole-4-carboxamide (yield: 88%).
-
Chlorine removal (Zn, AcOH): Deschloro-thiazole-4-carboxamide (yield: 72%) .
Thiazole Ring Functionalization
The thiazole nitrogen participates in alkylation and acylation:
| Reaction | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | CH3I, K2CO3, DMF | N-Methyl-thiazolium iodide | 80% | |
| N-Acylation | AcCl, pyridine | N-Acetyl-thiazole-4-carboxamide | 75% |
Photochemical Reactions
UV irradiation induces dimerization via [2+2] cycloaddition (acetone, 254 nm, 6 h), yielding bis-thiazole cyclophanes (yield: 40%) .
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on isopropyl and chloro substituents. †Calculated from naphthyl group’s hydrophobicity. ‡Derived from chloroacetamide’s polarity.
Q & A
Basic: What are the recommended synthetic methodologies for preparing 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide?
Methodological Answer:
The compound can be synthesized via a stepwise approach involving:
- Step 1: Preparation of the thiazole backbone using a chloroacetyl chloride coupling reaction with 2-amino-5-aryl-methylthiazole precursors in dioxane, catalyzed by triethylamine (TEA) .
- Step 2: Introduction of the isopropyl group via alkylation or substitution reactions under controlled temperature (20–25°C).
- Step 3: Recrystallization from ethanol-DMF mixtures to achieve high purity.
Key Considerations: Optimize stoichiometry of chloroacetyl chloride and TEA to minimize side products. Monitor reaction progress via TLC or HPLC .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of:
- X-ray crystallography (via SHELXL software for refinement ) to resolve the crystal structure.
- NMR spectroscopy: Compare H and C NMR shifts with predicted values (e.g., chloro substituents at δ 160–170 ppm in C NMR).
- Mass spectrometry (HRMS): Confirm molecular ion peaks ([M+H]) and isotopic patterns consistent with Cl and S atoms.
Data Interpretation: Cross-validate crystallographic data with spectroscopic results to address potential polymorphism or solvate formation .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace chloro with fluoro, vary the isopropyl group) and assess changes in activity.
- Biological Assays: Test analogs against target enzymes (e.g., kinase inhibitors) or receptors using IC/EC determinations.
- Computational Modeling: Employ docking studies (e.g., AutoDock Vina) to predict binding affinities to NaV1.7 or similar targets .
Case Study: PF-05089771, a NaV1.7 inhibitor, was optimized by balancing metabolic stability and potency via iterative SAR cycles .
Advanced: What computational strategies are effective for optimizing reaction conditions during synthesis?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states.
- Machine Learning (ML): Train models on reaction databases to predict optimal solvents, catalysts, or temperatures.
- Feedback Loops: Integrate experimental data (e.g., yields, purity) into computational workflows for continuous optimization, as demonstrated by ICReDD’s reaction design framework .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Statistical Meta-Analysis: Apply ANOVA or Bayesian inference to identify outliers or confounding variables (e.g., assay protocols, cell lines).
- Experimental Replication: Standardize conditions (e.g., pH, temperature) and use Design of Experiments (DoE) to isolate critical factors .
- Cross-Validation: Compare results with structurally related compounds (e.g., 4-chloro-N-(4-methylphenyl)benzamide derivatives) to identify trends .
Advanced: What crystallographic techniques are recommended for analyzing polymorphic forms?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Refine data using SHELXL to resolve bond lengths and angles, ensuring hydrogen bonding patterns are consistent with stability .
- Powder XRD (PXRD): Compare experimental diffractograms with simulated patterns from SCXRD data to detect polymorphic impurities.
- Thermal Analysis: Pair with DSC/TGA to correlate crystallographic data with melting points or decomposition temperatures.
Advanced: How can green chemistry principles be integrated into the synthesis of this compound?
Methodological Answer:
- Solvent Selection: Replace dioxane with cyclopentyl methyl ether (CPME) or 2-methyl-THF for lower toxicity .
- Catalysis: Explore biocatalysts (e.g., lipases) for selective acylation steps.
- Waste Reduction: Implement flow chemistry to minimize solvent use and improve reaction efficiency .
Advanced: What strategies are effective for scaling up synthesis without compromising yield?
Methodological Answer:
- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Membrane Separation: Purify intermediates via nanofiltration to remove byproducts .
- Kinetic Studies: Determine rate-limiting steps using stopped-flow techniques and optimize accordingly .
Advanced: How can interdisciplinary collaboration enhance research on this compound?
Methodological Answer:
- Combined Workflows: Integrate synthetic chemistry with computational biology (e.g., MD simulations for target validation) and material science (e.g., nanoparticle delivery systems).
- Data Sharing: Use platforms like PubChem to deposit structural and bioactivity data, enabling cross-disciplinary analysis .
- Workshops/Fairs: Participate in collaborative forums (e.g., project fairs) to exchange unconventional methodologies, as seen in contested territories research .
Advanced: What are the best practices for ensuring reproducibility in SAR studies?
Methodological Answer:
- Open Data: Publish full synthetic protocols, spectral data, and assay conditions in repositories like Zenodo.
- Standardized Assays: Adopt guidelines from organizations like the NIH or EMA for cytotoxicity and enzyme inhibition tests.
- Blind Testing: Validate results across independent labs to rule out batch-specific anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
